N-(3-fluorophenyl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide
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Overview
Description
N-(3-FLUOROPHENYL)-3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE: is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxyphenoxy group, and an acetamido group attached to a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROPHENYL)-3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran core, the introduction of the fluorophenyl group, and the attachment of the methoxyphenoxy and acetamido groups. Here is a general outline of the synthetic route:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction using a methoxyphenol derivative.
Attachment of Acetamido Group: The acetamido group can be introduced through an amide coupling reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROPHENYL)-3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Hydrolysis: The amide and ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid, sulfuric acid, or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield deoxygenated or hydrogenated products.
Scientific Research Applications
N-(3-FLUOROPHENYL)-3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through various pathways, including signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
N-(3-FLUOROPHENYL)-3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE: can be compared with other benzofuran derivatives, such as:
- N-(3-CHLOROPHENYL)-3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE
- N-(3-BROMOPHENYL)-3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE
- N-(3-IODOPHENYL)-3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE
These compounds share a similar core structure but differ in the substituents attached to the benzofuran ring. The presence of different halogen atoms (fluorine, chlorine, bromine, iodine) can influence the compound’s chemical reactivity, biological activity, and physical properties, making each compound unique in its own right.
Properties
Molecular Formula |
C24H19FN2O5 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-[[2-(2-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H19FN2O5/c1-30-19-11-4-5-12-20(19)31-14-21(28)27-22-17-9-2-3-10-18(17)32-23(22)24(29)26-16-8-6-7-15(25)13-16/h2-13H,14H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
XJGZWZIDZLVYHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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